10-Thiastearic acid
Overview
Description
Synthesis Analysis
The synthesis of 10-thiastearic acid and its derivatives has been explored for potential applications in medicinal chemistry and biochemistry. For example, the synthesis of thiashikimic acid derivatives, which are structurally related to 10-thiastearic acid, involves complex reactions including Diels–Alder cycloadditions and osmium tetroxide-mediated dihydroxylations (Adam et al., 1992). Such methodologies could be adapted for the synthesis of 10-thiastearic acid and its analogs, emphasizing the role of sulfur in mediating specific chemical transformations.
Molecular Structure Analysis
The molecular structure of 10-thiastearic acid is characterized by the substitution of a methylene group with a sulfur atom within the fatty acid chain. This modification significantly impacts the compound's electronic and steric properties, influencing its interactions and reactivity. Detailed structural analyses, including X-ray crystallography, have been conducted on related sulfur-containing compounds to understand the influence of sulfur on molecular conformation and reactivity (Adam et al., 1992).
Chemical Reactions and Properties
10-Thiastearic acid exhibits unique chemical reactivity due to the presence of sulfur. For instance, it inhibits the biosynthesis of dihydrosterculic acid in protozoans, highlighting its potential as an antiprotozoal agent (Pascal et al., 1986). This specific inhibition suggests that 10-thiastearic acid can interact with enzyme systems involved in fatty acid metabolism, which could be leveraged in the design of novel therapeutic agents.
Scientific Research Applications
Antiprotozoal Agent Design : Pascal, Mannarelli, and Ziering (1986) discovered that 10-Thiastearic acid inhibits dihydrosterculic acid biosynthesis and slows down the growth of the protozoan Crithidia fasciculata. This suggests its potential in the design of antiprotozoal agents (Pascal, Mannarelli, & Ziering, 1986).
Inhibition of Methotrexate-Sensitive and -Resistant Microorganisms : Kim, Gaumont, Kisliuk, and Mautner (1975) found that 10-thia-10-deaza analogs of folic acid and pteroic acid, which include compounds like 10-Thiastearic acid, show high activity in inhibiting methotrexate-sensitive and -resistant microorganisms and their enzymes (Kim, Gaumont, Kisliuk, & Mautner, 1975).
Chemotherapeutic Potential Against Leishmaniasis : Beach, Pascal, and Holz (1989) reported that thiastearic acids, including 10-Thiastearic acid, may be potential chemotherapeutic agents for treating leishmaniasis. These compounds inhibit growth and cause a loss of dihydrosterculic acid and phosphatidylethanolamine in leishmanial strains (Beach, Pascal, & Holz, 1989).
Production in Biotechnology : Hou (1994) studied Flavobacterium sp. strain DS5, which efficiently produces 10-ketostearic acid from oleic acid, indicating potential applications in pharmaceuticals and cosmetics (Hou, 1994).
Selective Chemotherapeutic Interventions : Alloatti, Testero, and Uttaro (2009) found that thiastearate and Isoxyl, which are related to 10-Thiastearic acid, show promise as selective chemotherapeutic interventions targeting Trypanosoma cruzi's Delta9 desaturase. This could potentially reduce parasite growth and fatty acid content (Alloatti, Testero, & Uttaro, 2009).
Biocatalytic Applications : Koritala, Hou, Hesseltine, and Bagby (1989) demonstrated that Nocardia cholesterolicum NRRL 5767 can effectively convert oleic acid to 10-hydroxystearic acid, suggesting its potential as a biocatalyst for fatty acid production (Koritala, Hou, Hesseltine, & Bagby, 1989).
properties
IUPAC Name |
9-octylsulfanylnonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146944 | |
Record name | 10-Thiastearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Thiastearic acid | |
CAS RN |
105099-89-6 | |
Record name | 10-Thiastearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Thiastearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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